molecular formula C12H11ClN2 B1367399 4-Chloro-6-ethyl-2-phenylpyrimidine CAS No. 89967-21-5

4-Chloro-6-ethyl-2-phenylpyrimidine

Cat. No. B1367399
CAS RN: 89967-21-5
M. Wt: 218.68 g/mol
InChI Key: YSDUICFZVHELKA-UHFFFAOYSA-N
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Description

“4-Chloro-6-ethyl-2-phenylpyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects .


Synthesis Analysis

A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives was synthesized by a substructure splicing route using fenclorim as a lead compound . The structures of synthesized derivatives were characterized by 1H NMR, 13C NMR, and HRMS .

Scientific Research Applications

Antimicrobial Activity

4-Chloro-6-ethyl-2-phenylpyrimidine has been studied for its potential antimicrobial properties. El-kerdawy et al. (1990) synthesized derivatives of this compound that demonstrated in vitro antimicrobial activity against pathogenic micro-organisms, showing its relevance in developing new antimicrobial agents (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).

Reaction Mechanisms

Research by Meeteren and Plas (2010) focused on the transformation of 4-Chloro-6-ethyl-2-phenylpyrimidine in reactions with nucleophiles. Their tracer study provided insights into the reaction mechanisms, contributing to the understanding of chemical processes involving this compound (Meeteren & Plas, 2010).

Cytotoxicity and Crystal Structure

Stolarczyk et al. (2018) investigated the synthesis, crystal structure, and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. This study adds valuable information to the field of bioactive compound synthesis and structural chemistry (Stolarczyk et al., 2018).

Nonlinear Optical Properties

A study by Hussain et al. (2020) on the nonlinear optical (NLO) properties of 4-thiopyrimidine derivatives, including those derived from 4-Chloro-6-ethyl-2-phenylpyrimidine, revealed significant NLO characteristics. This research is pertinent to the development of materials for optoelectronic applications (Hussain et al., 2020).

GPR119 Agonists for Glucose Tolerance

Negoro et al. (2012) synthesized 4-amino-2-phenylpyrimidine derivatives, related to 4-Chloro-6-ethyl-2-phenylpyrimidine, as potent GPR119 agonists. These compounds demonstrated an improvement in glucose tolerance, offering potential therapeutic applications in diabetes management (Negoro, Yonetoku, Misawa-Mukai, Hamaguchi, Maruyama, Yoshida, Takeuchi, & Ohta, 2012).

properties

IUPAC Name

4-chloro-6-ethyl-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-2-10-8-11(13)15-12(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDUICFZVHELKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522530
Record name 4-Chloro-6-ethyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-ethyl-2-phenylpyrimidine

CAS RN

89967-21-5
Record name 4-Chloro-6-ethyl-2-phenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89967-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-ethyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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